molecular formula C15H13N3O3 B15021371 4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B15021371
M. Wt: 283.28 g/mol
InChI Key: BERLOFOJLPMUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring, linked through a methoxyphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the methoxyphenoxy methyl group: This step involves the reaction of the oxadiazole intermediate with a methoxyphenoxy methyl halide in the presence of a base.

    Formation of the pyridine ring: The final step involves cyclization to form the pyridine ring, which can be achieved through various cyclization reactions depending on the starting materials.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid or aluminum chloride.

Major Products:

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include amines.

    Substitution: Products vary depending on the substituent introduced, such as nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as pesticides or herbicides.

    Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application, such as inhibition of enzyme activity in drug development or interaction with cellular components in biological studies.

Comparison with Similar Compounds

  • 4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 4-{5-[(2-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 4-{5-[(3-Ethoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Comparison:

  • Structural Differences: The position and type of substituents on the phenoxy group can significantly affect the compound’s properties.
  • Unique Properties: 4-{5-[(3-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with molecular targets.
  • Applications: While similar compounds may share some applications, the unique structure of this compound can make it more suitable for specific uses, such as in drug development or materials science.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

5-[(3-methoxyphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H13N3O3/c1-19-12-3-2-4-13(9-12)20-10-14-17-15(18-21-14)11-5-7-16-8-6-11/h2-9H,10H2,1H3

InChI Key

BERLOFOJLPMUOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.